4-Chloro-N-thiazol-2-yl-benzenesulfonamide

説明

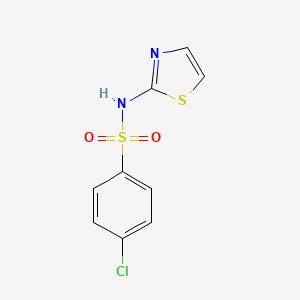

4-Chloro-N-thiazol-2-yl-benzenesulfonamide is a compound that combines the structural features of thiazole and sulfonamide. These functional groups are known for their significant biological activities, including antibacterial, antifungal, and anticancer properties . The compound’s structure includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring substituted with a sulfonamide group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with thiazole-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Nucleophilic Substitution Reactions

The chlorine atom on the benzene ring undergoes nucleophilic aromatic substitution (NAS) under specific conditions.

Key Findings:

-

Amine substitution : Reacts with primary/secondary amines in DMF at 80–100°C to yield aryl amine derivatives (e.g., 4-amino-N-thiazol-2-yl-benzenesulfonamide) .

-

Thiol substitution : Forms thioether derivatives when treated with aliphatic thiols in the presence of K₂CO₃.

Example Reaction:

Conditions Table:

| Substrate | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloro-N-thiazol-2-yl | Benzylamine | DMF | 80 | 12 | 78 |

| 4-Chloro-N-thiazol-2-yl | Ethanethiol | EtOH | 60 | 6 | 65 |

Coupling Reactions

The thiazole ring participates in cross-coupling reactions, enabling structural diversification.

Buchwald–Hartwig Amination

Palladium-catalyzed coupling with aryl/alkyl amines introduces substituents at the thiazole C4 position .

Mechanistic Insight:

-

Uses Pd(OAc)₂/Xantphos catalyst system.

-

Requires Cs₂CO₃ as base in toluene at 110°C.

Example Product:

Suzuki–Miyaura Coupling

Limited reactivity observed due to steric hindrance from the sulfonamide group. Successful only with electron-deficient boronic acids .

Hydrolysis Reactions

The sulfonamide bond undergoes hydrolysis under extreme conditions:

Acidic Hydrolysis

Basic Hydrolysis

-

Conditions : 5M NaOH, 100°C (8 h).

-

Outcome : Degradation into sodium 4-chlorobenzenesulfonate and thiazole-2-amine.

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) at the sulfonamide nitrogen under phase-transfer conditions :

Electrophilic Aromatic Substitution

Thiazole C5 position undergoes nitration or sulfonation :

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro-thiazole derivatives.

-

Sulfonation : Requires oleum due to deactivation by sulfonamide group.

Biological Activation Pathways

While not purely synthetic, metabolic reactions include:

科学的研究の応用

While the exact compound "4-Chloro-N-thiazol-2-yl-benzenesulfonamide" isn't explicitly detailed across the provided search results, the information available allows for an overview of the applications of related compounds, specifically thiazole and benzenesulfonamide derivatives, in scientific research.

General Applications and Research Findings

-

Antimicrobial Activity :

- Thiazole and sulfonamide derivatives, when combined, have demonstrated potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Several N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and tested, with some exhibiting attractive antibacterial activity against multiple strains .

- Substituted phenylthiazol-2-amine derivatives have shown potential antimicrobial activity comparable to norfloxacin, a standard antibiotic . Compounds with electron-releasing groups on the benzylidene portion showed enhanced activity .

- Certain benzenesulfonamides have shown antibacterial and anti-biofilm activities, exhibiting significant inhibition against S. aureus and K. pneumonia .

-

Anticonvulsant Properties :

- Various thiazole-bearing molecules have displayed anticonvulsant properties . For instance, 4-(6-amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)-benzenesulfonamide showed high anticonvulsant activity .

- Thiazole-linked (arylalkyl) azoles have also demonstrated anti-MES and anti-scPTZ responses .

-

Enzyme Inhibition :

- Benzenesulfonamides can act as enzyme inhibitors, particularly against carbonic anhydrases (CAs) . Inhibition of bacterial CAs can interfere with bacterial growth .

- New thiazolone-sulfonamide conjugates have been designed as selective hCA IX inhibitors, showing remarkable selectivity for CA IX over CA II .

- Anticancer Activity :

Molecular Interactions and Structural Aspects

- computational studies indicate N‐(Thiazol‐2‐yl) benzamide substructures are found in some protein/ligand co‐crystals .

- The torsion angles and dihedral angles in related compounds influence their molecular arrangement and interactions .

Simplified Synthesis

- A simplified synthetic approach involving sulfonylation followed by amino group alkylation produced new 2-aminothiazole derivatives .

Data Table: Examples of Thiazole and Benzenesulfonamide Derivatives and Their Applications

Case Studies

While specific case studies on "this compound" are not available in the provided search results, studies on related compounds offer insight:

- Antimicrobial Activity : Research on N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide derivatives showed that compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit antibacterial activity against multiple strains .

- Anticonvulsant Activity : Studies on thiazole-integrated pyrrolidin-2-one and isoindoline-1,3-dione analogues revealed that 1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-one displayed significant activity .

Limitations

作用機序

The mechanism of action of 4-Chloro-N-thiazol-2-yl-benzenesulfonamide involves its interaction with specific molecular targets:

Antibacterial Activity: The compound disrupts bacterial cell wall synthesis by inhibiting enzymes involved in the process, leading to cell lysis and death.

Anticancer Activity: It inhibits carbonic anhydrase IX, an enzyme overexpressed in many tumors, thereby disrupting the tumor’s pH regulation and inhibiting its growth.

Antifungal Activity: The compound interferes with the synthesis of ergosterol, an essential component of fungal cell membranes, leading to cell membrane disruption and fungal cell death.

類似化合物との比較

4-Chloro-N-thiazol-2-yl-benzenesulfonamide can be compared with other similar compounds:

N-(Thiazol-2-yl)benzenesulfonamide: Lacks the chlorine atom, which may affect its reactivity and biological activity.

4-Methyl-N-thiazol-2-yl-benzenesulfonamide: Contains a methyl group instead of a chlorine atom, which can influence its lipophilicity and interaction with biological targets.

4-Bromo-N-thiazol-2-yl-benzenesulfonamide: The bromine atom may confer different electronic properties compared to chlorine, affecting its chemical behavior and biological activity

生物活性

4-Chloro-N-thiazol-2-yl-benzenesulfonamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial, antifungal, and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring and a sulfonamide group, which are known for their biological significance. The presence of chlorine enhances its reactivity and biological activity. The compound's molecular formula is CHClNOS, with a molecular weight of approximately 248.7 g/mol.

Antibacterial Activity

The antibacterial properties of this compound are primarily attributed to its ability to inhibit bacterial cell wall synthesis. It targets enzymes critical for this process, leading to cell lysis and death. Studies have shown that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 3.9 μg/mL against strains like Staphylococcus aureus and Acinetobacter xylosoxidans .

Antifungal Activity

This compound also demonstrates antifungal activity by disrupting ergosterol synthesis, an essential component of fungal cell membranes. This mechanism leads to increased membrane permeability and eventual cell death .

Anticancer Activity

Research indicates that this compound inhibits carbonic anhydrase IX (CA IX), an enzyme overexpressed in various tumors. By disrupting pH regulation within tumors, it impedes cancer cell growth. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MDA-MB-231, with significant increases in apoptotic markers .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the thiazole and sulfonamide groups can significantly impact the biological activity of related compounds. For instance:

- Substituent Variations : Compounds with different halogen substitutions (e.g., bromine or methyl) show varying degrees of antibacterial activity due to changes in electronic properties and lipophilicity .

- Thiazole Derivatives : Other thiazole-bearing compounds have been synthesized with enhanced properties, demonstrating the importance of specific structural features in optimizing biological activity .

Case Studies

- Antibacterial Efficacy : A study synthesized several derivatives of this compound, revealing potent antibacterial activity against resistant strains. The incorporation of a cell-penetrating peptide further enhanced efficacy, suggesting a promising avenue for developing hybrid antimicrobials .

- Anticancer Potential : In vitro tests showed that this compound significantly reduces viability in breast cancer cell lines by inducing apoptosis through CA IX inhibition. The observed IC values ranged from 1.61 µg/mL to 1.98 µg/mL, indicating strong cytotoxic effects compared to standard treatments like doxorubicin .

- Antifungal Applications : Research has demonstrated that derivatives of this compound exhibit antifungal activity comparable to established antifungals, highlighting its potential as a therapeutic agent against fungal infections .

Comparative Analysis

| Compound Name | Antibacterial Activity (MIC μg/mL) | Anticancer Activity (IC, µg/mL) | Antifungal Activity |

|---|---|---|---|

| This compound | 3.9 (against S. aureus) | 1.61 - 1.98 | Significant |

| N-(Thiazol-2-yl)benzenesulfonamide | Varies | Not specified | Moderate |

| 4-Bromo-N-thiazol-2-yl-benzenesulfonamide | Higher than chloro derivative | Not specified | Moderate |

特性

IUPAC Name |

4-chloro-N-(1,3-thiazol-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2S2/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBXYWOXGCPZQIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)NC2=NC=CS2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。